

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Reynoutrin In Vivo

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Compound of Interest

Compound Name: *Reynoutrin*
Cat. No.: B10789579

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Executive Summary

Reynoutrin (quercetin-3-O-xyloside) is a flavonoid glycoside with demonstrated therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the *in vivo* pharmacokinetics and bioavailability of **reynoutrin** and structurally related quercetin glycosides. While specific quantitative pharmacokinetic data for **reynoutrin** remains limited in publicly available literature, this guide synthesizes available information on its analytical quantification, experimental protocols for pharmacokinetic studies, and its metabolic fate, drawing parallels with closely related and well-studied quercetin glycosides to provide a representative understanding. All quantitative data is presented in structured tables, and experimental workflows and metabolic pathways are visualized using Graphviz diagrams.

Introduction to Reynoutrin

Reynoutrin is a naturally occurring flavonoid found in various plant species. It consists of the flavonol quercetin linked to a xylose sugar moiety. Like other quercetin glycosides, **reynoutrin** is investigated for its potential health benefits, including antioxidant and cardioprotective effects. However, the efficacy of any bioactive compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its bioavailability and concentration at target sites.

Analytical Methodology for Reynoutrin Quantification in Biological Matrices

Accurate quantification of **reynoutrin** in biological samples is fundamental to pharmacokinetic studies. A sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of **reynoutrin**, along with other structurally similar flavonoid glycosides like hyperin and guaijaverin, in mouse plasma[1].

Experimental Protocol: LC-MS/MS Quantification

Sample Preparation:

- Solid-Phase Extraction (SPE): Plasma samples (100 μ L) are prepared using SPE, a technique that separates components of a mixture for purification and analysis[1].

Chromatographic Conditions:

- Column: AichromBond-AQ C18 column (250 \times 2.1 mm, 5 μ m)[1].
- Mobile Phase: An isocratic mobile phase consisting of methanol-acetonitrile-water-formic acid (20:25:55:0.1, v/v/v/v) is used[1].
- Flow Rate: Not specified in the abstract.
- Injection Volume: Not specified in the abstract.

Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode[1].
- Detection: Multiple Reaction Monitoring (MRM) is employed for detection and quantification[1].
- MRM Transitions:
 - **Reynoutrin:** m/z 433 \rightarrow m/z 300[1].

- Internal Standard (luteolin-7-O- β -d-apiofuranosyl-(1 → 6)- β -d-glucopyranoside): m/z 579 → m/z 285[1].

Method Validation:

- Linearity: The calibration curve for **reynoutrin** is linear over a concentration range of 4.0-800.0 ng/mL in mouse plasma[1].

Experimental Workflow: Bioanalytical Method



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Figure 1: Workflow for the bioanalysis of **Reynoutrin** in plasma.

In Vivo Pharmacokinetics of **Reynoutrin** and Related Glycosides

Direct and detailed pharmacokinetic data for **reynoutrin**, including Cmax, Tmax, and AUC, are not readily available in the public domain. However, a study by Guan et al. (2016) indicates that **reynoutrin**, along with other quercetin-3-O-glycosides, exhibits poor oral absorption in mice[1].

To provide a representative understanding of the pharmacokinetic behavior of quercetin glycosides, data from studies on closely related compounds in rats are presented below. It is important to note that the nature of the sugar moiety significantly influences absorption and bioavailability[2][3].

Representative Pharmacokinetic Data of Quercetin Glycosides in Rats

Disclaimer: The following tables present pharmacokinetic data for quercetin and its glucuronide, not **reynoutrin**. This information is provided as a representative example due to the lack of specific data for **reynoutrin**.

Table 1: Pharmacokinetic Parameters of Quercetin and Quercetin-3-O- β -D-glucuronide (QG) after Oral Administration in Rats (50 mg/kg)

Compound	Cmax (μ g/mL)	Tmax (min)	AUC _{0-t} (mg/L*min)
Quercetin	7.47 \pm 2.63	54.0 \pm 25.1	2590.5 \pm 987.9
Quercetin-3-O- β -D-glucuronide	2.04 \pm 0.85	222.0 \pm 119.2	962.7 \pm 602.3

Data from a study by
Li et al. (2019)[4].

Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolite QG after Oral Administration of Quercetin (100 mg/kg) in Rats

Analyte	Cmax (ng/mL)	Tmax (h)	AUC ($\text{mg}\cdot\text{h}\cdot\text{L}^{-1}$)
Quercetin	842.1 \pm 508.4	~0.75 & ~5	1.58 \pm 0.58
QG (metabolite)	6694.5 \pm 1690	~0.75 & ~5	39.53 \pm 6.11

Data from a study by
Chen et al. (2016)[5].

Note the double peaks
observed for Tmax.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

The following protocol is based on the study by Guan et al. (2016) which included reynoutrin[1].

Animals:

- Male ICR mice.

Drug Administration:

- Oral (p.o.): **Reynoutrin** administered at a specific dose (e.g., 100 mg/kg, as used for hyperin in the same study)[1].
- Intravenous (i.v.): **Reynoutrin** administered at a specific dose to determine absolute bioavailability.

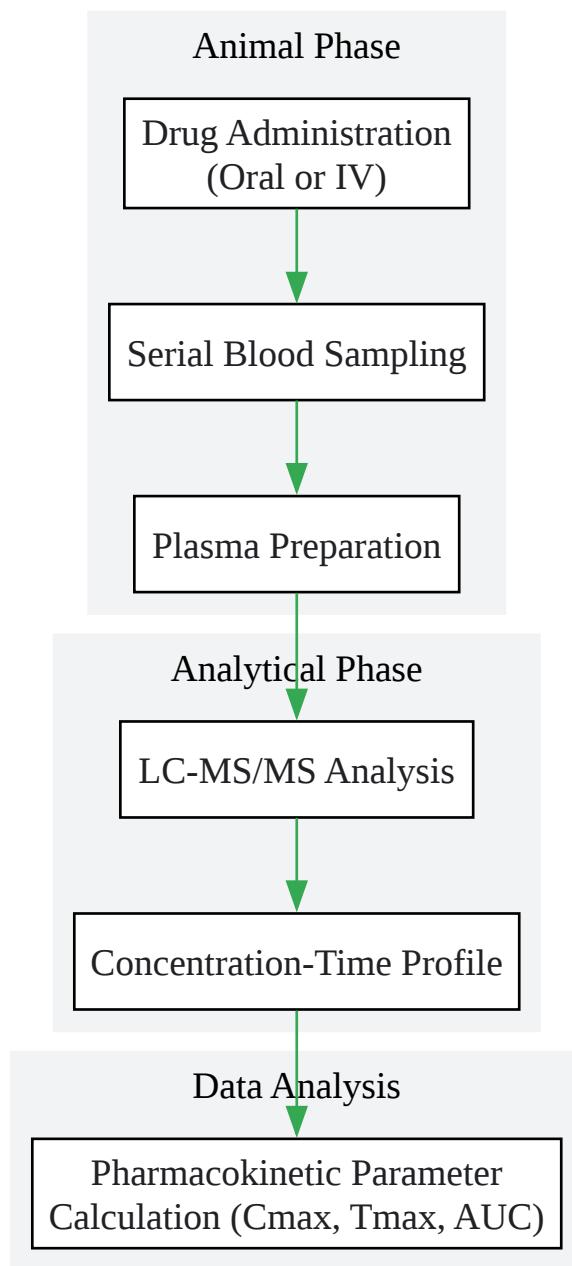
Blood Sampling:

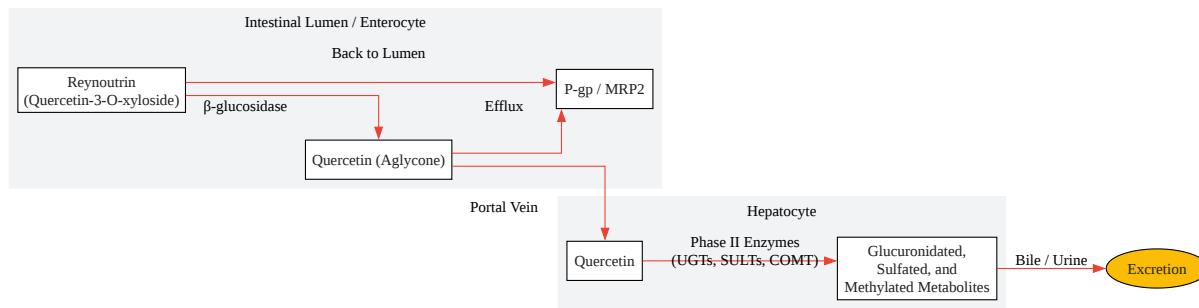
- Blood samples are collected at various time points post-administration via the tail vein.
- Plasma is separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow: Pharmacokinetic Study



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